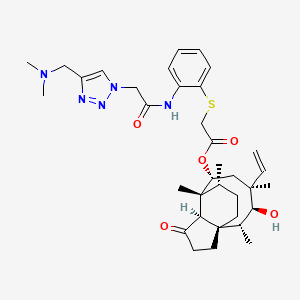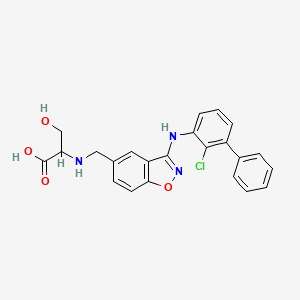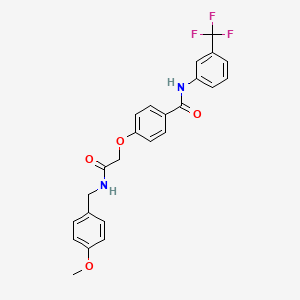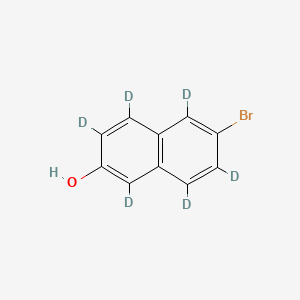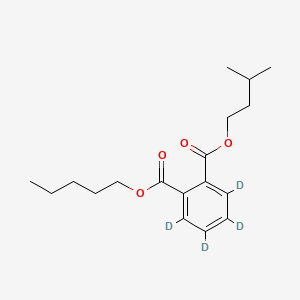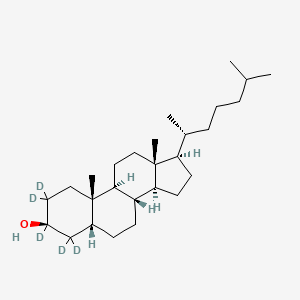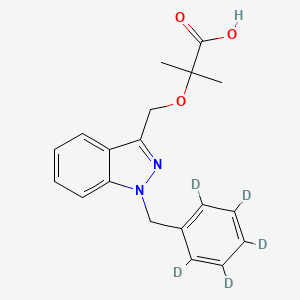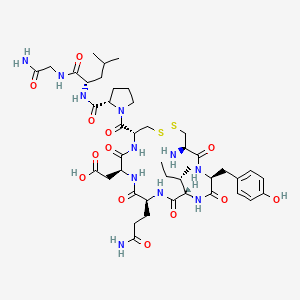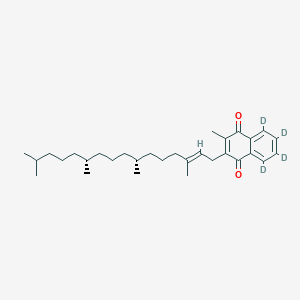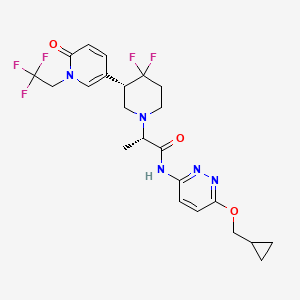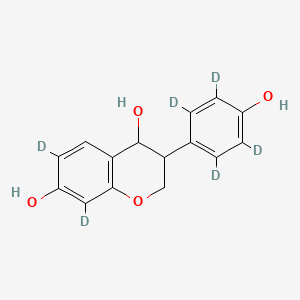![molecular formula C29H28ClNO2 B12410933 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 is a chemical compound with the molecular formula C29H28ClNO2 and a molecular weight of 457.99 g/mol . This compound is known for its pale-yellow foam appearance and is primarily used as an impurity in the synthesis of montelukast .
Métodos De Preparación
The synthesis of 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 involves several steps. The key starting materials include 7-chloro-2-quinoline and various substituted phenyl compounds. The synthetic route typically involves the following steps:
Formation of the Ethenyl Intermediate: The 7-chloro-2-quinoline is reacted with a substituted phenyl compound to form the ethenyl intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Final Coupling: The hydroxylated intermediate is then coupled with another substituted phenyl compound to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Análisis De Reacciones Químicas
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. The compound is known to bind to leukotriene receptors, inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and allergic responses .
Comparación Con Compuestos Similares
2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6 is unique due to its specific structure and functional groups. Similar compounds include:
Montelukast: A leukotriene receptor antagonist used in asthma treatment.
Quinoline Derivatives: Compounds with antimicrobial and anticancer properties.
Hydroxypropyl Phenyl Compounds: Used in various pharmaceutical applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C29H28ClNO2 |
|---|---|
Peso molecular |
464.0 g/mol |
Nombre IUPAC |
2-[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m0/s1/i1D3,2D3 |
Clave InChI |
ZSHIDKYITZZTLA-JFUHQYBVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


